molecular formula C7H13NO2 B3079657 Baogongteng C CAS No. 107259-50-7

Baogongteng C

Cat. No.: B3079657
CAS No.: 107259-50-7
M. Wt: 143.18 g/mol
InChI Key: SZGXZOVMAQJBDE-UHFFFAOYSA-N
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Description

Baogongteng C is an alkaloid compound derived from the herbs of Erycibe hainanensis Merr. It is one of the major toxic chemical compounds found in the Erycibe species, alongside Baogongteng A . This compound has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is known for its significant biological activities and has been the subject of various pharmacological studies.

Mechanism of Action

Target of Action

The primary target of 8-Azabicyclo[3.2.1]octane-2,6-diol is the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The compound interacts with its targets through a process of enantioselective construction . This process involves either the enantioselective desymmetrization of achiral tropinone derivatives or the enantioselective de novo construction of the basic tropane scaffold . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of tropane alkaloids . The compound plays a crucial role in the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the tropane alkaloids . This process is achieved through two rounds of decarboxylative condensation by malonyl-CoA .

Pharmacokinetics

The pharmacokinetics of 8-Azabicyclo[32The compound’s structure, which includes a bicyclic backbone, provides additional rigidity to the molecular structure . This feature is important in medicinal chemistry and may influence the compound’s ADME properties .

Result of Action

The compound’s action results in the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is integral to the synthesis of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . In addition, the compound has been observed to have agonist activity in κ-opioid receptors (KOR) and cytotoxic activity on different tumor cell lines .

Action Environment

The action of 8-Azabicyclo[3.2.1]octane-2,6-diol can be influenced by environmental factors. For instance, further processing of solid materials may result in the formation of combustible dusts . Additionally, the compound’s reactions are typically performed in flame-dried glassware under an atmosphere of dry argon or nitrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baogongteng C can be isolated from the herbs of Erycibe hainanensis Merr. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase of methanol and 0.5% acetic acid in water, under gradient elution conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Erycibe hainanensis Merr. The process includes solvent extraction, followed by purification using HPLC. The compound is then crystallized and dried to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Baogongteng C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Comparison with Similar Compounds

Baogongteng C stands out due to its specific applications in pharmacological research and its potential therapeutic benefits in treating conditions like glaucoma.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGXZOVMAQJBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC(C1N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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